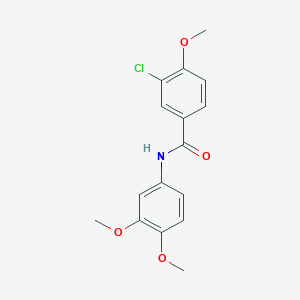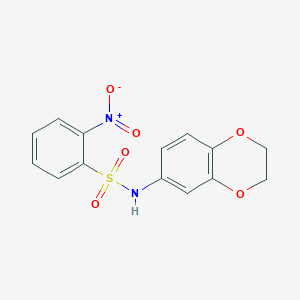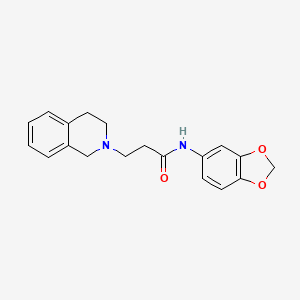
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It has been used for centuries in traditional medicine for its various health benefits. Curcumin has been extensively studied in recent years for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
Curcumin exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and cell death. Curcumin also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to modulate gene expression and epigenetic changes, which can have long-lasting effects on cellular function.
Biochemical and Physiological Effects
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in inflammation, cell proliferation, and cell death. Curcumin has also been shown to modulate the expression of various genes involved in cellular function. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
実験室実験の利点と制限
Curcumin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from turmeric. Curcumin is also relatively inexpensive compared to other compounds used in lab experiments. However, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione can undergo rapid metabolism and degradation in vivo, which can limit its effectiveness.
将来の方向性
There are several areas of future research for 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione. One area of research is the development of novel 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione analogs that have improved bioavailability and efficacy. Another area of research is the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in combination with other compounds for synergistic effects. Additionally, there is ongoing research on the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is ongoing research on the mechanisms of action of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, which can provide insights into its potential therapeutic applications.
合成法
Curcumin can be synthesized from the natural compound 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids, which are extracted from turmeric. The synthesis process involves the isolation of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids from turmeric, followed by the conversion of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids to 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione through chemical reactions. The synthesis method has been extensively studied and optimized to produce high yields of pure 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been studied in preclinical and clinical studies for its potential use in cancer prevention and treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
特性
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)15(18)10-17(20)14-8-5-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNHCZVDLXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)



![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)




![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)